molecular formula C18H20N2O2 B4762942 N-isopropyl-2-[(phenylacetyl)amino]benzamide

N-isopropyl-2-[(phenylacetyl)amino]benzamide

Cat. No. B4762942
M. Wt: 296.4 g/mol
InChI Key: UPSVMYMSHYUHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-[(phenylacetyl)amino]benzamide is a synthetic compound that has been extensively studied in scientific research. It is commonly referred to as N-phenylacetyl-L-prolylglycine ethyl ester or simply as "Noopept." This compound is a member of the racetam family of drugs and is known for its cognitive-enhancing effects. The purpose of

Mechanism of Action

The exact mechanism of action of N-isopropyl-2-[(phenylacetyl)amino]benzamide is not fully understood. However, it is believed to work by increasing the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, it has been shown to modulate the activity of glutamate receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
N-isopropyl-2-[(phenylacetyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, which is a neurotransmitter that is involved in memory and learning processes. Additionally, it has been shown to increase the levels of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-isopropyl-2-[(phenylacetyl)amino]benzamide in lab experiments is its cognitive-enhancing effects. This makes it a useful tool for studying learning and memory processes. Additionally, it has been shown to have neuroprotective effects, which makes it a useful tool for studying neurodegenerative disorders. One of the limitations of using N-isopropyl-2-[(phenylacetyl)amino]benzamide in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are a number of future directions for the study of N-isopropyl-2-[(phenylacetyl)amino]benzamide. One area of research is the development of new cognitive-enhancing drugs based on the structure of N-isopropyl-2-[(phenylacetyl)amino]benzamide. Additionally, there is ongoing research into the potential use of N-isopropyl-2-[(phenylacetyl)amino]benzamide in the treatment of neurodegenerative disorders. Finally, there is ongoing research into the mechanism of action of N-isopropyl-2-[(phenylacetyl)amino]benzamide and its effects on neurotransmitter systems.

Scientific Research Applications

N-isopropyl-2-[(phenylacetyl)amino]benzamide has been extensively studied in scientific research for its cognitive-enhancing effects. It has been shown to improve memory, learning, and overall cognitive function. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[(2-phenylacetyl)amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(2)19-18(22)15-10-6-7-11-16(15)20-17(21)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSVMYMSHYUHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(phenylacetyl)amino]-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.